An In-depth Technical Guide to 2-Chloro-4,6-difluoroaniline (CAS No. 36556-56-6)
An In-depth Technical Guide to 2-Chloro-4,6-difluoroaniline (CAS No. 36556-56-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the aniline core, imparts specific reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemical science, and materials science. The strategic placement of these halogens influences the electronic nature of the aromatic ring and the nucleophilicity of the amino group, providing a versatile scaffold for the construction of targeted compounds with enhanced biological activity and optimized properties.
This technical guide provides a comprehensive overview of the core properties, synthesis, safety considerations, and applications of 2-Chloro-4,6-difluoroaniline, with a focus on its role as a key intermediate in the development of pharmaceuticals and other high-value chemical entities.
Physicochemical and Molecular Properties
Understanding the fundamental physical and chemical characteristics of 2-Chloro-4,6-difluoroaniline is essential for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 36556-56-6 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₂N | [1][2][3] |
| Molecular Weight | 163.55 g/mol | [1][2][3] |
| Appearance | White to light yellow or brown crystalline powder | [1][4] |
| Melting Point | 28-33 °C (lit.) | [1][2] |
| Boiling Point | 178.6 ± 35.0 °C (Predicted) | N/A |
| Density | 1.3625 g/cm³ (Estimate) | N/A |
| Refractive Index (n20D) | 1.53 | [1] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | [2] |
| Solubility | Soluble in most organic solvents. Insoluble in water. | [5] |
Note: Some physical properties are predicted or estimated and should be confirmed by experimental data where critical.
Molecular Structure and Identifiers
The structure of 2-Chloro-4,6-difluoroaniline is characterized by a benzene ring substituted with an amino group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 4 and 6.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N" [label="NH₂"]; "Cl" [label="Cl"]; "F1" [label="F"]; "F2" [label="F"]; "H1" [label="H"]; "H2" [label="H"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";
"C1" -- "N"; "C2" -- "Cl"; "C4" -- "F1"; "C6" -- "F2"; "C3" -- "H1"; "C5" -- "H2"; }
Molecular Structure of 2-Chloro-4,6-difluoroaniline
| Identifier | Value |
| IUPAC Name | 2-chloro-4,6-difluoroaniline |
| SMILES | Nc1c(F)cc(F)cc1Cl |
| InChI | 1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
| InChIKey | DUPRZIYJXCCXQZ-UHFFFAOYSA-N |
Spectral Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, and fluoro groups). The carbon atoms bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the structure and purity of this compound, and should show two distinct signals for the two non-equivalent fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
2-Chloro-4,6-difluoroaniline is a synthetic intermediate and is not known to occur naturally. Its synthesis typically involves multi-step sequences starting from readily available precursors.
Proposed Synthesis Pathway
A plausible synthetic route can be extrapolated from patented procedures for analogous difluoroanilines, such as the synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene[6][7]. A potential pathway for 2-Chloro-4,6-difluoroaniline could involve the following key transformations:
Conceptual Synthesis Pathway for 2-Chloro-4,6-difluoroaniline
Experimental Protocol: Conceptual Synthesis
-
Nitration of 1,3-Dichloro-5-fluorobenzene: Carefully add 1,3-dichloro-5-fluorobenzene to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC). The mixture is then poured onto ice, and the product is extracted with a suitable organic solvent.
-
Reduction of the Nitro Group: The resulting 1,3-dichloro-5-fluoro-2-nitrobenzene is reduced to the corresponding aniline. This can be achieved using various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a metal in acidic media (e.g., iron powder in acetic acid or hydrochloric acid).
-
Halogen Exchange (Halex) Reaction: The 2-amino-4,6-dichlorofluorobenzene is then subjected to a halogen exchange reaction to replace one of the chlorine atoms with a fluorine atom. This is typically carried out using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) at elevated temperatures. The success of this step is crucial and often requires optimization of reaction conditions.
Reactivity Profile
The reactivity of 2-Chloro-4,6-difluoroaniline is governed by the interplay of its functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (followed by Sandmeyer or Schiemann reactions), and condensation reactions to form heterocycles.
-
Aromatic Ring: The aromatic ring is activated by the amino group but deactivated by the halogen substituents towards electrophilic aromatic substitution. The directing effects of the substituents will determine the position of incoming electrophiles.
-
Halogen Substituents: The chlorine and fluorine atoms are generally stable but can be displaced under certain nucleophilic aromatic substitution conditions, particularly if the ring is further activated.
Applications in Synthesis
The unique substitution pattern of 2-Chloro-4,6-difluoroaniline makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Applications
This aniline derivative is a key building block for the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology and the treatment of inflammatory diseases.[8][9][10] The 2-chloro-4,6-difluorophenyl moiety can be found in the core structures of potent and selective inhibitors of various kinases. The presence of the halogen atoms can enhance binding affinity to the target protein through halogen bonding and other non-covalent interactions, as well as modulate the pharmacokinetic properties of the drug candidate.
For example, 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD for the treatment of leukemia.[9][11] The synthesis of these complex molecules often involves the coupling of a substituted aniline, like 2-Chloro-4,6-difluoroaniline, to a heterocyclic core.
Agrochemical Applications
In the agrochemical sector, 2-Chloro-4,6-difluoroaniline serves as an intermediate for the synthesis of herbicides and fungicides.[1] The incorporation of fluorine atoms into agrochemicals is a well-established strategy to increase their efficacy, metabolic stability, and bioavailability. For instance, it is a precursor for the synthesis of triazolopyrimidine-2-sulfonamide herbicides, which act as acetohydroxyacid synthase (AHAS) inhibitors.[12]
Other Applications
Beyond life sciences, this compound is also used in the synthesis of dyes and pigments, where the specific substitution pattern can influence the color and stability of the final product.[1]
Safety and Handling
As with all chemical reagents, 2-Chloro-4,6-difluoroaniline must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is classified as hazardous and requires careful management.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
(Source: Sigma-Aldrich[2])
Pictograms
Precautionary Statements
A comprehensive list of precautionary statements includes, but is not limited to:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
While specific toxicological studies on 2-Chloro-4,6-difluoroaniline are not widely available, data from analogous chloroanilines and difluoroanilines suggest potential for systemic toxicity.[13][14][15] Exposure to anilines, in general, can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[13] Symptoms can include cyanosis, headache, dizziness, and shortness of breath.[13] Chronic exposure may also pose risks to the liver and kidneys.[15]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are recommended.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95 or P2) is recommended.
Storage and Disposal
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents. Dispose of this chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-4,6-difluoroaniline is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and the development of new materials. Its unique structural features provide a powerful tool for chemists to introduce specific properties into target molecules. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is paramount for its successful and safe utilization in the laboratory and in industrial processes. As research in these fields continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of 2-Chloro-4,6-difluoroaniline in modern chemical synthesis.
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PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
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